Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate
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Overview
Description
Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is a complex organic compound that features a benzyl group, a benzyloxycarbonyl-protected amino group, and a dimethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate typically involves multi-step organic reactions. One common approach might include:
Formation of the benzyloxycarbonyl-protected amino group: This can be achieved by reacting an amino acid derivative with benzyl chloroformate under basic conditions.
Introduction of the dimethoxyphosphoryl group: This step might involve the reaction of a suitable precursor with dimethyl phosphite in the presence of a catalyst.
Final coupling: The protected amino acid derivative can then be coupled with benzyl bromide or a similar reagent to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:
Use of high-purity reagents: .
Optimization of temperature and pH: .
Employment of continuous flow reactors: for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The dimethoxyphosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Benzaldehyde, benzoic acid.
Reduction products: Free amino group derivatives.
Substitution products: Various phosphonate esters.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development and delivery systems.
Industry: As a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modifying their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-amino-2-(dimethoxyphosphoryl)acetate: Lacks the benzyloxycarbonyl group.
Benzyloxycarbonyl-protected amino acids: Similar protective group but different side chains.
Dimethoxyphosphoryl derivatives: Similar phosphoryl group but different core structures.
Uniqueness
Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is unique due to the combination of its protective group, benzyl group, and phosphoryl group, which can confer specific reactivity and stability properties.
Biological Activity
Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate, also known by its CAS number 898530-63-7, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features several notable functional groups:
- Benzyl Group : Provides hydrophobic characteristics.
- Benzyloxycarbonyl Group : Protects the amino group, enhancing stability.
- Dimethoxyphosphoryl Group : Imparts reactivity and potential interactions with biological targets.
The molecular formula is C19H22NO7P, with a molecular weight of approximately 407.36 g/mol.
Synthesis
The synthesis involves multiple steps:
- Formation of the Benzyloxycarbonyl-Protected Amino Group : Typically achieved by reacting an amino acid derivative with benzyl chloroformate.
- Introduction of the Dimethoxyphosphoryl Group : Involves the reaction of a suitable precursor with dimethyl phosphite.
- Final Coupling : The protected amino acid derivative is coupled with benzyl bromide or similar reagents to form the final product .
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, potentially altering metabolic pathways.
- Protein Modification : The compound can modify protein functions through covalent bonding to amino acid residues, particularly those containing nucleophilic side chains .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds, suggesting that derivatives of phosphonates exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potential for development into therapeutic agents .
Cytotoxicity and Anticancer Potential
Research indicates that phosphonated compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve induction of apoptosis or disruption of cell cycle progression. Notably, studies have shown that some derivatives can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Studies
-
Antibacterial Efficacy :
- A study evaluated the antibacterial activity of a series of phosphonate derivatives, including those structurally related to this compound. The results indicated that these compounds had varying degrees of effectiveness against multiple bacterial strains, with MIC values ranging from 5 to 50 µg/mL depending on the specific structure and substituents .
- Cytotoxicity Assessment :
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Benzyl 2-amino-2-(dimethoxyphosphoryl)acetate | Lacks benzyloxycarbonyl group | Moderate antibacterial activity |
Benzyloxycarbonyl-protected amino acids | Similar protective group | Varies widely in biological activity |
Dimethoxyphosphoryl derivatives | Similar phosphoryl group | Notable cytotoxicity in cancer cells |
Properties
IUPAC Name |
benzyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO7P/c1-24-28(23,25-2)17(18(21)26-13-15-9-5-3-6-10-15)20-19(22)27-14-16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOCBNCREFVUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22NO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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